molecular formula C24H24N4O2 B10997205 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10997205
M. Wt: 400.5 g/mol
InChI Key: RHYJDHMBAGJLOJ-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features an indole and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazinone moiety can be synthesized through the reaction of hydrazine with diketones or ketoesters . The final step involves coupling the indole and pyridazinone intermediates through an acylation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling step .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and pyridazinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is not fully understood. it is believed to interact with various molecular targets including enzymes and receptors involved in biological pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone moiety may interact with enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its combination of indole and pyridazinone moieties, which are both known for their bioactivity. This combination may result in synergistic effects that enhance its potential as a therapeutic agent .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C24H24N4O2/c1-17(2)15-27-14-13-19-21(9-6-10-22(19)27)25-23(29)16-28-24(30)12-11-20(26-28)18-7-4-3-5-8-18/h3-14,17H,15-16H2,1-2H3,(H,25,29)

InChI Key

RHYJDHMBAGJLOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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